2-(Piperazin-1-yl)ethane-1-sulfonamide

Descripción

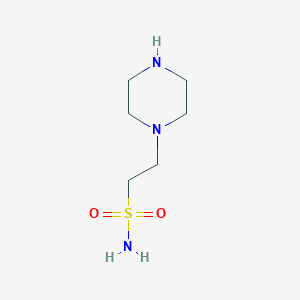

Structure

2D Structure

Propiedades

IUPAC Name |

2-piperazin-1-ylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O2S/c7-12(10,11)6-5-9-3-1-8-2-4-9/h8H,1-6H2,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTYJVALVSCHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(Piperazin-1-yl)ethane-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its piperazine moiety, which contributes to its pharmacological potential, particularly in antimicrobial and antiviral applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a piperazine ring attached to an ethane sulfonamide group, which is pivotal for its biological interactions.

Antimicrobial Activity

Research has demonstrated that sulfonamides exhibit significant antimicrobial properties. A study on related compounds indicated that derivatives of piperazine, including this compound, showed effective inhibition against various bacterial strains.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several sulfonamide derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

| Compound | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| This compound | 32 |

| Sulfamethoxazole | 16 |

| Trimethoprim | 8 |

Findings: The MIC for this compound was found to be higher than that of sulfamethoxazole and trimethoprim, indicating moderate antibacterial activity.

Antiviral Activity

Recent studies have also highlighted the potential of sulfonamides in antiviral applications. For instance, a review on sulfonamides with heterocyclic peripheries noted their efficacy against viral infections such as SARS-CoV-2.

Case Study: Inhibition of Viral Glycoproteins

In a study investigating the efficacy of various sulfonamides against viral glycoproteins, it was found that certain derivatives exhibited promising inhibitory activity with IC50 values comparable to established antiviral agents.

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | 0.8 | 30.7 |

| Sertraline | 0.5 | N/A |

Findings: The compound demonstrated a low IC50 value and a high selectivity index, suggesting it is a potential candidate for further development as an antiviral agent.

The mechanism through which this compound exerts its biological effects involves interference with bacterial cell wall synthesis and inhibition of viral replication processes. It has been shown to inhibit key enzymes involved in these pathways, leading to cell death or reduced viral load.

Comparación Con Compuestos Similares

Structural and Functional Differences

Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives (SA1–SA7)

- Structure : These derivatives (e.g., SA1–SA7) incorporate a 1,8-naphthalimide core instead of a sulfonamide. The synthesis involves reacting 1,8-naphthalimide with 2-(piperazin-1-yl)ethan-1-amine, followed by arylsulfonyl chloride substitution .

- Key Differences: The naphthalimide group enables DNA intercalation, leading to cytotoxicity, whereas 2-(Piperazin-1-yl)ethane-1-sulfonamide lacks this aromatic system, reducing DNA interaction .

N-(2-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)ethane-1-sulfonamide

- Structure : This analog (CAS 897622-11-6) features a 2-fluorophenyl group on the piperazine ring and dual sulfonamide groups. Its molecular formula is C₁₄H₂₂FN₃O₄S₂ (MW: 379.47 g/mol) .

- Dual sulfonamide groups increase hydrogen-bonding capacity, which may improve binding to enzymes requiring bidentate interactions (e.g., kinases or proteases) .

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

- Structure : This compound (CAS 180576-05-0) replaces the sulfonamide with an acetic acid group and includes an Fmoc-protected piperazine.

- Key Differences :

Pharmacological and Physicochemical Properties

| Property | This compound | SA1–SA7 Derivatives | N-(2-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)ethane-1-sulfonamide | 2-[4-(Fmoc)piperazin-1-yl]acetic Acid |

|---|---|---|---|---|

| Molecular Weight | 193.27 g/mol | ~350–450 g/mol | 379.47 g/mol | 342.39 g/mol |

| Key Functional Groups | Sulfonamide, piperazine | Naphthalimide, arylsulfonyl | Dual sulfonamides, fluorophenyl | Fmoc, acetic acid |

| Bioactivity | Enzyme inhibition | Cytotoxicity | Potential CNS targeting | Synthetic intermediate |

| Solubility | Moderate (sulfonamide polarity) | Low (aromatic core) | Low (hydrophobic fluorophenyl) | High (carboxylic acid) |

Métodos De Preparación

Synthesis of Piperazine Core

Piperazine and its derivatives form the core structure of 2-(Piperazin-1-yl)ethane-1-sulfonamide. The preparation of piperazine typically involves:

Hydrogenation or reduction of cyclic intermediates such as 3,4-dehydro-piperazine-2-one derivatives using reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), aluminum hydride (AlH3), potassium borohydride (KBH4), or borane (B2H6) under standard conditions.

Reaction of ammonia with ethylenediamine or related compounds such as aminoethylethylenediamine or monoethanolamine, often requiring high temperature and pressure.

Alternative routes include the reaction of α-halophenyl acetic acid esters with ethylenediamine, followed by reduction, although this can lead to polymeric mixtures complicating isolation.

These methods yield piperazine or substituted piperazines, which are then used as starting materials for sulfonamide formation.

Introduction of the Ethane-1-sulfonamide Group

The sulfonamide functionality is typically introduced by sulfonylation of the piperazine nitrogen with sulfonyl chlorides or sulfonyl-containing reagents. The general approach involves:

Reaction of piperazine with sulfonyl chlorides to form sulfonyl-piperazine intermediates. For example, 4-substituted aryl sulfonyl chlorides react with piperazine in tetrahydrofuran (THF) at low temperatures (10–15 °C) to yield 1-((4-substitutedphenyl)sulfonyl)piperazine derivatives.

Use of zinc dust as a reducing agent in the reaction mixture to facilitate the sulfonylation process, followed by filtration and purification by crystallization.

Formation of 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone intermediates by reacting the sulfonyl-piperazine with bromoacetyl chloride in dichloromethane at 0 °C, followed by extraction and chromatographic purification.

Final coupling step involves reacting 1-substituted-1H-tetrazole-5-thiol building blocks with the bromo-substituted sulfonyl-piperazine intermediates under reflux in ethanol with triethylamine, yielding the target sulfonamide derivatives.

While the above example involves phenylsulfonyl derivatives, similar sulfonylation strategies apply to ethane-1-sulfonyl groups, using ethane-1-sulfonyl chloride or analogous reagents.

Representative Synthetic Route for this compound

Based on the literature, a plausible synthetic route is as follows:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Piperazine synthesis or procurement | Commercial or synthesized via reduction of cyclic intermediates | High purity piperazine is essential |

| 2 | Sulfonylation of piperazine | Reaction with ethane-1-sulfonyl chloride in anhydrous solvent (e.g., THF or dichloromethane), presence of base (e.g., triethylamine) | Low temperature (0–15 °C) to control reaction |

| 3 | Purification | Filtration, crystallization, or column chromatography | Yields pure this compound |

Detailed Reaction Conditions and Yields

From the available data on related sulfonyl-piperazine compounds:

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | THF or dichloromethane | Good solubility and reaction medium |

| Temperature | 0–15 °C for sulfonylation | Controls rate and selectivity |

| Reaction time | 10 min to several hours | Monitored by TLC |

| Base | Triethylamine | Neutralizes HCl formed |

| Purification | Crystallization from methanol or column chromatography | High purity product |

| Yield | Typically 70–90% | Depending on substituents and conditions |

Alternative Synthetic Strategies

Reductive amination or alkylation of piperazine with ethane sulfonyl derivatives can be employed but are less common due to possible side reactions.

Use of carbodiimide coupling agents (e.g., DCC, EDCI) for coupling sulfonamide groups to piperazine nitrogen has been reported in related sulfonyl-piperazine syntheses.

Catalytic hydrogenation steps may be used to reduce intermediates or protect groups during synthesis.

Analytical Characterization

The synthesized this compound is characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) to confirm the chemical structure and purity.

Mass Spectrometry (MS) , including high-resolution MS, to confirm molecular weight and formula.

Melting Point Determination to assess purity.

Thin Layer Chromatography (TLC) for reaction monitoring.

Infrared Spectroscopy (IR) to confirm sulfonamide functional groups.

Summary Table of Preparation Methods

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structure via piperazine proton signals (δ 2.5–3.5 ppm, multiplet) and sulfonamide NH₂ (δ 5.5–6.0 ppm, broad). ¹³C signals for sulfonyl groups appear at δ 45–50 ppm .

- Mass Spectrometry (MS) : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 205.1) and fragmentation patterns.

- Elemental Analysis : Validates C, H, N, S composition (±0.3% theoretical values).

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN) assesses purity (>95%) .

How can reaction conditions be optimized to enhance the yield of this compound in multi-step syntheses?

Advanced Research Focus

Optimization strategies include:

- Solvent Selection : Dichloromethane or THF improves intermediate stability compared to protic solvents.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate nucleophilic substitution .

- Temperature Gradients : Gradual warming (0°C → room temperature) reduces exothermic side reactions.

- Purification : Column chromatography (silica gel, 5% MeOH/DCM) isolates the product from byproducts like N-alkylated derivatives .

What computational approaches predict the biological target interactions of this compound derivatives?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor binding. For example, piperazine’s nitrogen atoms may form hydrogen bonds with serotonin receptor residues (e.g., 5-HT₁A) .

- QSAR Studies : Hammett constants and steric parameters correlate substituent effects (e.g., electron-withdrawing groups on sulfonamide) with bioactivity .

- MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100-ns trajectories .

How do structural modifications to the piperazine ring influence the biological activity of sulfonamide derivatives?

Q. Advanced Research Focus

- Substituent Position : Para-substituted aryl groups (e.g., 4-fluorophenyl) enhance binding to G-protein-coupled receptors (GPCRs) by mimicking endogenous ligands .

- Ring Flexibility : Introducing a hydroxyethyl group (as in HEPES derivatives) increases water solubility but may reduce blood-brain barrier penetration .

- Hybrid Scaffolds : Conjugation with thiophene (e.g., in 4-chloro-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide) broadens antimicrobial activity via π-π stacking with bacterial enzymes .

What are the challenges in reconciling contradictory bioactivity data for this compound analogs?

Advanced Research Focus

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or endpoint measurements (IC₅₀ vs. EC₅₀). Normalize data using internal controls (e.g., β-galactosidase reporters) .

- Solubility Artifacts : Poor aqueous solubility (>50 µM) may falsely indicate low activity. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations .

- Metabolic Instability : Hepatic microsome assays identify rapid degradation (e.g., cytochrome P450 oxidation). Stabilize via N-methylation or fluorination .

What role does this compound play in designing buffer systems for biochemical assays?

Basic Research Focus

While not a buffer itself, structural analogs like HEPES (2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid) are widely used. Key properties include:

- pKa : ~7.5, ideal for physiological pH ranges.

- Metal Chelation : Low binding to Mg²⁺/Ca²⁺ prevents interference in enzymatic assays .

- Synthesis : Ethylene oxide reacts with piperazine-1-ethanesulfonamide to introduce hydroxyethyl groups .

How are kinetic studies of this compound metabolism conducted in preclinical models?

Q. Advanced Research Focus

- In Vitro : Liver microsomes (human/rat) incubate the compound with NADPH (1 mM, 37°C). LC-MS/MS quantifies metabolites (e.g., N-oxide derivatives) .

- In Vivo : Radiolabeled analogs (¹⁴C-sulfonamide) track distribution in rodents. Autoradiography identifies organ-specific accumulation .

- Enzyme Inhibition : CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) clarify metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.